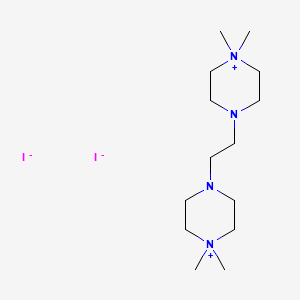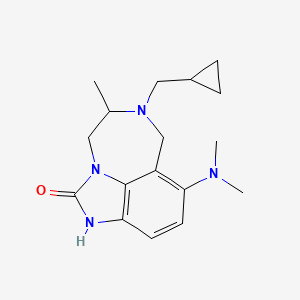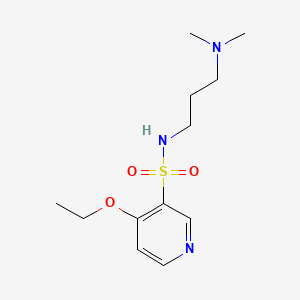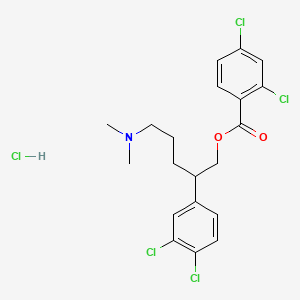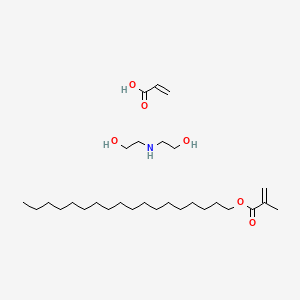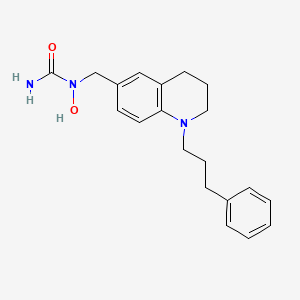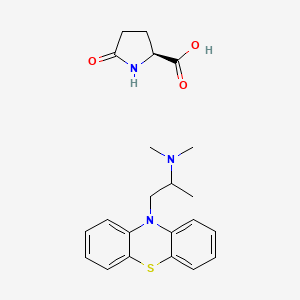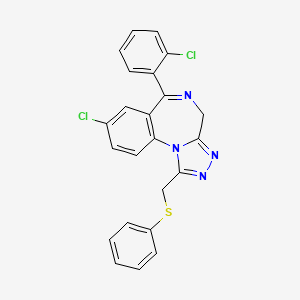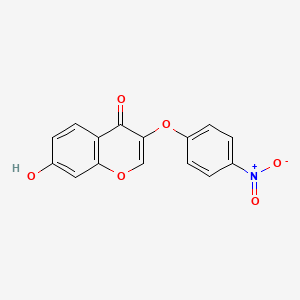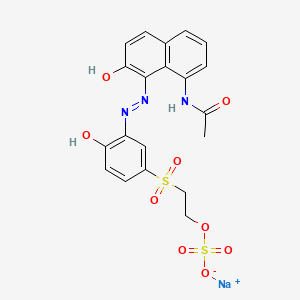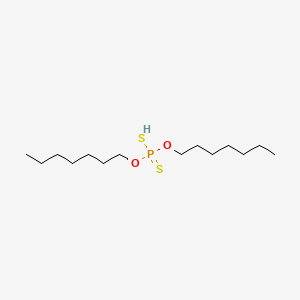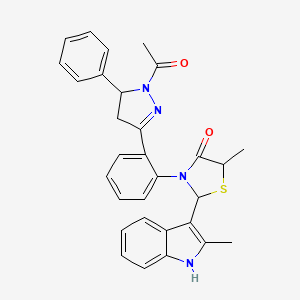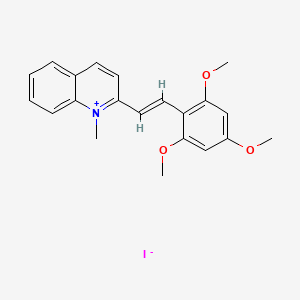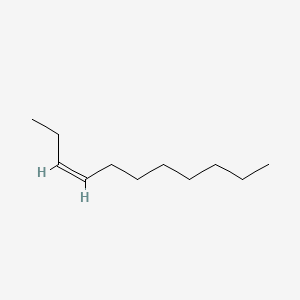
cis-3-Undecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-Undecene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. It is a stereoisomer of 3-undecene, specifically in the cis configuration, meaning the substituents on the double bond are on the same side. This compound has the molecular formula C₁₁H₂₂ and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing cis-3-undecene involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the alkene. This method allows for the precise control of the stereochemistry, favoring the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of longer-chain alkenes or the selective isomerization of other undecenes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the desired isomer.
化学反応の分析
Types of Reactions:
Oxidation: cis-3-Undecene can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of undecane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond, forming dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Diols or epoxides.
Reduction: Undecane.
Substitution: Dibromo-undecane.
科学的研究の応用
cis-3-Undecene has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Investigated for its role in pheromone communication in certain insect species.
Medicine: Explored for potential use in drug synthesis and as a building block for more complex molecules.
Industry: Utilized in the synthesis of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of cis-3-undecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized product. In biological systems, its mechanism may involve binding to specific receptors or enzymes, influencing physiological processes.
類似化合物との比較
trans-3-Undecene: The trans isomer of 3-undecene, where the substituents on the double bond are on opposite sides.
3-Decene: A shorter-chain alkene with similar chemical properties.
3-Dodecene: A longer-chain alkene with similar reactivity.
Uniqueness: cis-3-Undecene is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. The cis configuration can lead to different physical properties, such as boiling point and solubility, compared to its trans counterpart.
特性
CAS番号 |
821-97-6 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
(Z)-undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5- |
InChIキー |
SDTYFWAQLSIEBH-ALCCZGGFSA-N |
異性体SMILES |
CCCCCCC/C=C\CC |
正規SMILES |
CCCCCCCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


